molecular formula C19H21BrN2O3S B11346625 1-(benzylsulfonyl)-N-(3-bromophenyl)piperidine-4-carboxamide

1-(benzylsulfonyl)-N-(3-bromophenyl)piperidine-4-carboxamide

Cat. No.: B11346625
M. Wt: 437.4 g/mol
InChI Key: XRDYICJYPRIAED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a phenylmethanesulfonyl group, and a piperidine carboxamide moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl compound to introduce the bromine atom at the desired position on the phenyl ring.

    Introduction of the Phenylmethanesulfonyl Group: The bromophenyl intermediate is then reacted with a phenylmethanesulfonyl chloride in the presence of a base to form the sulfonyl derivative.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the sulfonyl derivative with a piperidine carboxamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups, such as reducing the sulfonyl group to a sulfide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE: shares similarities with other sulfonyl piperidine derivatives, such as:

Uniqueness

The uniqueness of N-(3-BROMOPHENYL)-1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H21BrN2O3S

Molecular Weight

437.4 g/mol

IUPAC Name

1-benzylsulfonyl-N-(3-bromophenyl)piperidine-4-carboxamide

InChI

InChI=1S/C19H21BrN2O3S/c20-17-7-4-8-18(13-17)21-19(23)16-9-11-22(12-10-16)26(24,25)14-15-5-2-1-3-6-15/h1-8,13,16H,9-12,14H2,(H,21,23)

InChI Key

XRDYICJYPRIAED-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.